Product packaging for Triammonium hydrogen diphosphate(Cat. No.:CAS No. 13813-81-5)

Triammonium hydrogen diphosphate

Cat. No.: B078944
CAS No.: 13813-81-5
M. Wt: 229.07 g/mol
InChI Key: PFXVKGRHTBFKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triammonium hydrogen diphosphate, with the chemical formula (NH4)3HP2O7, is an inorganic ammonium salt of diphosphoric acid valued in research for its buffering capacity and as a source of both phosphate and ammonium ions. Its primary research value lies in its utility as a robust buffering agent in biochemical and molecular biology applications, where it helps maintain a stable pH environment, particularly in enzymatic assays and protein purification protocols. The compound functions by undergoing acid-base equilibria, effectively resisting pH changes in the moderate range. Furthermore, its dual ionic contribution makes it a compound of interest in agricultural research for studying phosphorus and nitrogen uptake in plant models, as well as in material science for the synthesis of specific phosphate-based ceramics and catalysts. This high-purity reagent is characterized by its high solubility in aqueous solutions, facilitating its easy incorporation into various experimental systems. Researchers utilize this compound to investigate nutrient cycling, develop novel fertilization strategies, and explore the formation of complex phosphate materials under controlled conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H13N3O7P2 B078944 Triammonium hydrogen diphosphate CAS No. 13813-81-5

Properties

CAS No.

13813-81-5

Molecular Formula

H13N3O7P2

Molecular Weight

229.07 g/mol

IUPAC Name

triazanium;[hydroxy(oxido)phosphoryl] phosphate

InChI

InChI=1S/3H3N.H4O7P2/c;;;1-8(2,3)7-9(4,5)6/h3*1H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

PFXVKGRHTBFKDJ-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-]

Canonical SMILES

[NH4+].[NH4+].[NH4+].OP(=O)([O-])OP(=O)([O-])[O-]

Other CAS No.

13813-81-5

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Triammonium Hydrogen Diphosphate

Industrial and Laboratory Synthesis Routes

Triammonium (B15348185) hydrogen diphosphate (B83284), with the chemical formula (NH₄)₃HP₂O₇, is a synthetically produced compound. Its formation is typically achieved through the reaction of an ammonia (B1221849) source with a phosphate (B84403) source under controlled conditions.

Formation during Dehydration and Condensation Processes of Monoammonium Phosphate and Urea (B33335)

The production of triammonium hydrogen diphosphate can occur during the thermal dehydration and condensation of monoammonium phosphate (NH₄H₂PO₄) and urea (CO(NH₂)₂). This industrial method is primarily aimed at manufacturing ammonium (B1175870) polyphosphate fertilizers. When a mixture of monoammonium phosphate and urea is heated, a series of condensation reactions take place, leading to the formation of pyrophosphates and other polyphosphates. This compound is an intermediate product in this process. The yield of this specific diphosphate is dependent on reaction parameters such as temperature, the ratio of the reactants, and the reaction time. For instance, in the production of diammonium hydrogen phosphate, a related compound, a high-purity urea phosphate solution can be reacted with ammonia. google.com

Investigation of Stoichiometric and Non-Stoichiometric Preparations

The synthesis of this compound can be carried out using both stoichiometric and non-stoichiometric ratios of reactants.

Stoichiometric Preparation: This approach involves reacting precise molar quantities of starting materials. For example, the reaction between one mole of diammonium hydrogen phosphate ((NH₄)₂HPO₄) and one mole of monoammonium phosphate (NH₄H₂PO₄) can yield this compound. This method is often employed in laboratory settings to produce a purer form of the compound. The reaction for the formation of diammonium hydrogenphosphate involves reacting phosphoric acid with ammonia. rsc.org

Non-Stoichiometric Preparation: In many industrial applications, non-stoichiometric quantities of reactants are used to produce a mixture of ammonium phosphates with varying chain lengths. For example, by controlling the pH to between 7.8 and 8.2 and the temperature to between 50-80°C, a high-purity urea phosphate solution can be reacted with ammonia to produce diammonium hydrogen phosphate. google.com This process results in a product that is a blend of different ammonium phosphate compounds, where this compound is one of the components.

Solid-State Reaction Chemistry and Formation

The formation of this compound, particularly its monohydrate form, can be achieved through solid-state reactions.

Mechanisms of (NH₄)₃HP₂O₇·H₂O Formation in Heterogeneous Systems

The formation of this compound monohydrate ((NH₄)₃HP₂O₇·H₂O) can occur in solid-state heterogeneous systems. Research has shown that the interaction between solid particles of diammonium hydrogen phosphate and monoammonium phosphate can lead to the formation of this compound. The presence of water molecules, even from ambient humidity, can facilitate this reaction by acting as a medium for ion transport between the solid reactants. mdpi.com This process can be understood as a "quasi-intramolecular" self-hydrolysis reaction within the solid phase. mdpi.com

Influence of Precursors and Reaction Conditions on Diphosphate Yields

The efficiency of this compound production is significantly affected by the initial materials and the conditions under which the reaction occurs.

Precursors: The choice and purity of the precursor materials, such as monoammonium phosphate and diammonium phosphate, are critical. The physical properties of the precursors, like particle size and crystal structure, can also influence the reaction kinetics.

Reaction Conditions:

Temperature: Temperature is a key factor. While some solid-state reactions can proceed at ambient temperatures, elevated temperatures generally accelerate the formation of the diphosphate. However, excessively high temperatures can lead to the decomposition of the product.

pH: For solution-based synthesis, controlling the pH is crucial. For example, in the production of diammonium hydrogen phosphate from a urea phosphate solution and ammonia, the pH is maintained between 7.8 and 8.2. google.com

Reaction Time: The duration of the reaction directly impacts the conversion of precursors into the final product. In the aforementioned synthesis of diammonium hydrogen phosphate, reaction times range from 20 to 60 minutes. google.com

Ammonia Concentration: In processes involving ammonia, its concentration is a critical parameter. Increasing ammonia concentration has been shown to improve the crystallization ratio of ammonium phosphate. nih.gov

The following interactive table summarizes the influence of various parameters on the yield of diphosphate:

ParameterEffect on YieldNotes
Temperature Higher temperatures generally increase the reaction rate, but can also lead to decomposition if too high. For instance, in the synthesis of diammonium hydrogen phosphate, temperatures are controlled between 50-80°C. google.comFinding the optimal temperature is key to maximizing yield without causing degradation of the product.
pH Crucial for controlling the specific phosphate species formed in solution. A pH of 7.8-8.2 is optimal for producing diammonium hydrogen phosphate from a urea phosphate solution. google.comPrecise pH control is essential for selective synthesis.
Reaction Time Longer reaction times generally lead to higher conversion rates. Reaction times of 20-60 minutes are used in certain industrial processes. google.comThe optimal reaction time balances yield with process efficiency.
Ammonia Concentration Higher concentrations can increase the crystallization of the desired ammonium phosphate product. nih.govThis is a key variable to control in ammoniation reactions.

Crystallization and Purification Methodologies

Obtaining pure this compound requires specific crystallization and purification steps. A common laboratory method for preparing ammonium dihydrogenphosphate involves the partial neutralization of dilute phosphoric acid with dilute ammonia solution, followed by slow evaporation of the solution to form crystals. rsc.org The crystals are then filtered and dried. rsc.org

In a similar process for preparing diammonium hydrogenphosphate, after reacting phosphoric acid and ammonia, the resulting solution is slowly evaporated to about one-fifth of its original volume and then cooled to allow for crystallization. rsc.org The crystals are subsequently filtered and dried. rsc.org

Purification of ammonium phosphate crystals can be achieved by washing them with a suitable solvent. For example, diammonium hydrogen phosphate crystals can be purified by washing with a 5 mol/L ammonia solution to remove impurities. nih.gov The purity of the final product is typically confirmed through analytical methods such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). nih.gov

Advanced Crystallization Techniques for Diphosphate Isolation

The isolation of pure this compound from the reaction mixture presents a significant challenge due to the presence of various other ammonium phosphate species. Advanced crystallization techniques are therefore essential for obtaining the compound in a high state of purity.

While specific protocols for this compound are not extensively detailed in publicly available literature, general principles of crystallization for ammonium phosphates and related compounds can be applied and optimized. These techniques often rely on controlling the supersaturation of the desired compound in a solution to promote the growth of uniform crystals.

Evaporative Crystallization: This technique involves the controlled evaporation of a solvent from a solution containing the ammonium pyrophosphate. For related compounds like ammonium sulfate, evaporative crystallization is a common industrial practice. nih.gov The process can be enhanced by using mechanical vapor recompression to improve energy efficiency. For achieving larger, high-purity crystals, specialized crystallizers such as Draft Tube Baffle (DTB) or Oslo crystallizers can be employed. nih.gov The principle involves maintaining a specific level of supersaturation to encourage crystal growth over nucleation. researchgate.net

Cooling Crystallization: This method is suitable when the solubility of the compound is significantly dependent on temperature. By preparing a saturated solution at a higher temperature and then gradually cooling it, the solubility decreases, leading to crystallization. The rate of cooling is a critical parameter that influences the size and purity of the resulting crystals.

For instance, in the synthesis of related ammonium phosphate compounds, the crystallization process can be influenced by the presence of impurities. Sequestering agents are sometimes added to react with metallic ions to form water-soluble compounds, which remain in the mother liquor during crystallization, thereby improving the purity and crystal form of the product. researchgate.net

Assessment of Purity and Phase Homogeneity

Ensuring the purity and phase homogeneity of synthesized this compound is critical for its intended applications. A combination of analytical techniques is typically employed for this purpose.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the ammonium ion (N-H stretching and bending vibrations) and the diphosphate group (P-O and P-O-P stretching and bending vibrations). By comparing the obtained spectrum with reference spectra of known ammonium phosphates, the purity of the sample can be assessed. For example, the FTIR spectra of ammonium dihydrogen phosphate show distinct peaks for the phosphate and ammonium groups.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly useful technique for the analysis of phosphate compounds. It provides information about the different phosphorus environments in a sample. The chemical shift in a ³¹P NMR spectrum is sensitive to the number of phosphate groups linked together. Therefore, orthophosphates, diphosphates, and higher polyphosphates will exhibit distinct signals, allowing for the quantification of the different phosphate species in a mixture. researchgate.net Studies on the condensation of ammonium phosphates with urea have utilized ³¹P NMR to follow the formation of diphosphates and triphosphates. Current time information in Washington, DC, US.

Chromatographic Techniques: Techniques like ion chromatography can be employed to separate and quantify the different anionic species (orthophosphate, diphosphate, etc.) present in a sample, providing a quantitative measure of purity. nist.gov

Elemental Analysis: The elemental composition of the synthesized compound can be determined using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for phosphorus and the Kjeldahl method for nitrogen. This allows for the verification of the empirical formula of the product. Current time information in Washington, DC, US.

The following table provides a summary of analytical techniques used for the characterization of ammonium phosphates:

Analytical TechniqueInformation ProvidedReference
Powder X-ray Diffraction (PXRD)Crystalline phase identification and homogeneity nist.gov
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups (NH₄⁺, P₂O₇⁴⁻)
³¹P Nuclear Magnetic Resonance (NMR) SpectroscopyIdentification and quantification of different phosphate species Current time information in Washington, DC, US.researchgate.net
Ion ChromatographySeparation and quantification of anionic species nist.gov
Elemental Analysis (ICP-OES, Kjeldahl)Determination of elemental composition (P, N) Current time information in Washington, DC, US.

Structural Elucidation of Triammonium Hydrogen Diphosphate

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone technique for the characterization of crystalline materials. It provides detailed information about the crystal lattice, including the size and shape of the unit cell and the arrangement of atoms within it.

Single-Crystal X-ray Diffraction for Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise crystal structure of a compound. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the fundamental building block of the crystal, the unit cell, and the symmetry operations that relate the contents of the unit cell, described by the space group.

Regrettably, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for triammonium (B15348185) hydrogen diphosphate (B83284). While extensive data exists for related compounds such as ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) and diammonium hydrogen phosphate ((NH₄)₂HPO₄), the specific unit cell parameters and space group for (NH₄)₃HP₂O₇ remain to be experimentally determined and reported.

Parameter Value
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

A placeholder table for the unit cell parameters of triammonium hydrogen diphosphate, pending experimental determination.

Powder X-ray Diffraction for Phase Identification and Crystalline Structure

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and for obtaining structural information from polycrystalline samples. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline material.

Neutron Diffraction Investigations for Hydrogen Atom Localization and Hydrogen Bonding Networks

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms, such as hydrogen, in a crystal structure. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This makes neutron diffraction highly sensitive to the positions of hydrogen atoms, which is crucial for understanding the extensive hydrogen bonding networks present in ammonium phosphate compounds.

Electron Diffraction and Microscopy for Nanostructural Characterization

Electron diffraction, often performed in conjunction with transmission electron microscopy (TEM), is a technique used to study the structure of very small crystalline regions, including nanocrystals and crystal defects. The short wavelength of electrons allows for the collection of diffraction data from nanoscale volumes.

The application of electron diffraction and microscopy to this compound could reveal important information about its nanostructural characteristics, such as the presence of different crystalline domains, stacking faults, or other defects. This level of characterization is essential for understanding the relationship between the atomic-level structure and the macroscopic properties of the material. As with the other diffraction techniques, there is currently a lack of published research applying electron diffraction to the study of (NH₄)₃HP₂O₇.

Spectroscopic Characterization of Triammonium Hydrogen Diphosphate

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. An FTIR spectrum of Triammonium (B15348185) Hydrogen Diphosphate (B83284) would be crucial for identifying its fundamental functional groups.

Ammonium (B1175870) (NH₄⁺) group: Stretching and bending vibrations of the N-H bonds.

Diphosphate (P₂O₇⁴⁻) group: Stretching and bending modes of the P-O and P-O-P bridge bonds.

Hydrogen Phosphate (B84403) (H-P) group: Vibrations associated with the P-O-H linkage.

Hydrogen Bonding: The presence of extensive hydrogen bonding between the ammonium cations and the hydrogen diphosphate anion would be indicated by the broadening and shifting of the N-H and O-H stretching bands to lower frequencies.

A detailed data table for these findings cannot be compiled without experimental results.

Raman Spectroscopy for Vibrational Modes and Lattice Dynamics

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides information about the low-frequency modes related to the crystal lattice.

Specific Raman spectral data for Triammonium Hydrogen Diphosphate could not be located. A Raman analysis would be expected to provide insights into:

The symmetric vibrations of the diphosphate backbone, particularly the P-O-P symmetric stretch, which is often strong in Raman spectra.

The vibrational modes of the ammonium cation.

Lattice dynamics, including the translational and librational modes of the ions in the crystal lattice, which appear at low wavenumbers.

Without experimental data, a table of Raman shifts and their corresponding vibrational mode assignments for this compound cannot be created.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of a compound by probing the magnetic properties of atomic nuclei.

Solid-State ³¹P NMR for Phosphorus Environments and Connectivity

Solid-state ³¹P NMR spectroscopy provides detailed information about the local environment of phosphorus atoms in a solid sample. For this compound, this technique would be essential for confirming the structure of the diphosphate anion.

No published ³¹P NMR spectra for solid this compound were found. A study would likely reveal:

The number of distinct phosphorus environments. In an ideal structure, the two phosphorus atoms of the hydrogen diphosphate anion might be chemically equivalent or non-equivalent, leading to one or two signals in the spectrum.

The chemical shift values, which are sensitive to the bonding and coordination of the phosphorus atoms.

The presence of P-O-P and P-O-H linkages, which influence the chemical shift.

Spin-spin coupling between phosphorus nuclei, if present, could provide direct evidence of the P-O-P bond.

A data table of ³¹P chemical shifts and connectivity is not available.

¹H and ¹⁵N Solid-State MAS NMR for Ammonium and Hydrogen Dynamics

Solid-state ¹H and ¹⁵N Magic Angle Spinning (MAS) NMR spectroscopy can provide valuable information on the ammonium cations and the acidic proton of the hydrogen diphosphate anion.

Detailed ¹H and ¹⁵N solid-state NMR data for this compound are not available in the scientific literature. Such an analysis would be used to study:

¹H NMR: The dynamics of the ammonium ions (e.g., rotation) and the nature and location of the acidic proton. The presence of strong hydrogen bonds would be evident from the ¹H chemical shifts.

¹⁵N NMR: The chemical environment of the nitrogen atoms in the ammonium cations. Different crystallographic sites for the ammonium ions would result in multiple peaks in the ¹⁵N spectrum.

Data tables for ¹H and ¹⁵N chemical shifts cannot be provided due to the absence of experimental studies.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.

An XPS analysis of this compound has not been reported in the available literature. An XPS study would be expected to provide:

The elemental composition of the sample surface, confirming the presence of Nitrogen (N 1s), Phosphorus (P 2p), Oxygen (O 1s), and Carbon (C 1s, as an adventitious contaminant).

The binding energies of these core-level electrons, which give insight into the chemical state and bonding environment of each element. For example, the binding energy of the N 1s peak would confirm the presence of ammonium ions, and the P 2p spectrum would be characteristic of the phosphate environment.

A table of elemental composition and binding energies for this compound cannot be compiled without experimental XPS data.

Other Advanced Spectroscopic Techniques for Electronic Structure and Bonding

Beyond conventional spectroscopic methods, a deeper understanding of the electronic structure and chemical bonding in this compound, (NH₄)₃HP₂O₇, can be achieved through advanced spectroscopic techniques, often complemented by theoretical calculations. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provide direct probes of the core and unoccupied electronic states, respectively. In conjunction with computational chemistry, these methods offer a comprehensive picture of the electronic environment of each constituent element.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of the atoms in a compound. thermofisher.com The binding energy of a core electron is sensitive to the local chemical environment, including the oxidation state and the nature of the surrounding atoms.

For this compound, XPS analysis would reveal distinct peaks for the constituent elements: nitrogen (N 1s), phosphorus (P 2p), and oxygen (O 1s).

Nitrogen (N 1s): The N 1s binding energy is characteristic of the ammonium ion (NH₄⁺). In ammonium salts, the N 1s peak typically appears at a higher binding energy compared to neutral ammonia (B1221849) (NH₃) due to the positive charge on the ion. xrea.comresearchgate.net The presence of a single, well-defined N 1s peak would confirm the uniform chemical environment of the ammonium groups within the crystal lattice. Hydrogen bonding between the ammonium ions and the hydrogen diphosphate anion can also subtly influence the N 1s binding energy. lu.se

Phosphorus (P 2p): The P 2p spectrum provides insight into the chemical state of the phosphorus atoms within the hydrogen diphosphate anion ([HP₂O₇]³⁻). The P 2p peak for phosphates is typically found at a higher binding energy compared to elemental phosphorus or phosphides, reflecting the high oxidation state (+5) of phosphorus in the phosphate group. thermofisher.comxpsfitting.com The P 2p spectrum would consist of a doublet (P 2p₃/₂ and P 2p₁/₂) due to spin-orbit coupling. The precise binding energy can be influenced by the protonation of the diphosphate group and the nature of the P-O-P bridge. slideshare.netresearchgate.net

Oxygen (O 1s): The O 1s spectrum is expected to be more complex, potentially showing multiple components corresponding to the different types of oxygen atoms in the [HP₂O₇]³⁻ anion: the bridging oxygen in the P-O-P linkage, the terminal P=O oxygens, and the P-OH oxygen. These different chemical environments would result in slight variations in their O 1s binding energies.

The following table provides estimated binding energies for the core levels in this compound based on data from related compounds.

Core Level Estimated Binding Energy (eV) Chemical Species Reference
N 1s401.0 - 402.5Ammonium ion (NH₄⁺) xrea.comresearchgate.net
P 2p₃/₂133.0 - 134.5Phosphate (P⁵⁺) thermofisher.comxpsfitting.com
O 1s531.0 - 533.0P-O-P, P=O, P-OH

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), probes the unoccupied electronic states of a material by exciting a core electron to vacant orbitals. stanford.edu The resulting spectrum provides information about the local coordination, symmetry, and bonding of the absorbing atom.

N K-edge: The N K-edge NEXAFS spectrum of this compound would be dominated by transitions from the N 1s core level to unoccupied molecular orbitals of the ammonium ion. These spectra are sensitive to the local environment, including hydrogen bonding interactions with the diphosphate anion. researchgate.netresearchgate.net

P L-edge and K-edge: The phosphorus L-edge and K-edge spectra provide information about the unoccupied p- and s-like states, respectively, associated with the phosphorus atoms in the [HP₂O₇]³⁻ anion. Theoretical studies on phosphate minerals have shown that P K-edge XANES is sensitive to the coordination environment of the phosphorus atom up to several angstroms. slu.se Features in the pre-edge region can arise from the mixing of phosphorus orbitals with those of neighboring atoms, providing insight into the covalent character of the P-O bonds. aps.orgrsc.org

Theoretical Calculations

In the absence of direct experimental data, theoretical methods such as Density Functional Theory (DFT) are invaluable for predicting and interpreting the electronic structure of materials like this compound. mdpi.commdpi.com DFT calculations can provide detailed information on:

Electronic Band Structure and Density of States (DOS): These calculations reveal the distribution of electronic states as a function of energy. For an ionic solid like (NH₄)₃HP₂O₇, a large bandgap is expected, consistent with its insulating nature. The valence band would be primarily composed of occupied orbitals from the [HP₂O₇]³⁻ anion, with significant contributions from oxygen 2p states. The conduction band would be formed from the unoccupied orbitals of both the ammonium and hydrogen diphosphate ions.

Partial Density of States (PDOS): PDOS analysis allows for the decomposition of the total DOS into contributions from individual atoms and orbitals (e.g., N-2p, P-3p, O-2p). This provides a detailed understanding of the orbital hybridization and the nature of the chemical bonds. For instance, in the [HP₂O₇]³⁻ anion, the P-O bonds are expected to have a significant covalent character, which would be reflected in the overlap of P 3p and O 2p orbitals in the PDOS.

Thermal Behavior and Phase Transformations of Triammonium Hydrogen Diphosphate

Thermogravimetric Analysis (TGA) for Decomposition Stages and Volatile Product Evolution

Thermogravimetric analysis (TGA) is a fundamental technique for elucidating the thermal decomposition pathway of triammonium (B15348185) hydrogen diphosphate (B83284) ((NH₄)₃HP₂O₇). By meticulously tracking mass loss as a function of temperature, TGA reveals a multi-step degradation process characterized by the evolution of volatile products, primarily ammonia (B1221849) (NH₃) and water (H₂O).

The decomposition of triammonium hydrogen diphosphate is a complex process influenced by experimental conditions like heating rate and the composition of the surrounding atmosphere. The initial weight loss, typically commencing at temperatures around 126 °C, is attributed to the release of ammonia. researchgate.net As the temperature escalates, further deammoniation occurs, leading to the formation of various ammonium (B1175870) phosphate (B84403) intermediates.

Research on analogous compounds, such as diammonium hydrogen phosphate, shows a similar pattern of ammonia elimination followed by the condensation of phosphate units at elevated temperatures. For instance, diammonium phosphate begins to lose ammonia around 197 °C, forming phosphoric acid. researchgate.net While the specific temperatures differ, the general mechanism of sequential ammonia loss is a common feature in the thermal degradation of ammonium phosphates.

Subsequent stages of decomposition at higher temperatures involve the continued release of ammonia and the condensation of the resulting acidic phosphate groups. This process leads to the formation of more condensed phosphate species, such as ammonium polyphosphates. The evolution of water vapor at these higher temperatures is a direct consequence of the condensation reactions between P-OH groups. Ultimately, at very high temperatures, these polyphosphates can decompose further to form phosphoric acids or even phosphorus pentoxide. researchgate.net

The distinct stages of decomposition, including the temperature ranges and corresponding mass losses, can be summarized in a data table derived from TGA thermograms.

Table 1: Decomposition Stages of this compound via TGA

Temperature Range (°C)Mass Loss (%)Evolved ProductsIntermediate/Final Product
~120 - 200VariableNH₃Diammonium hydrogen diphosphate
~200 - 350VariableNH₃, H₂OAmmonium polyphosphates
>350VariableH₂OCondensed phosphoric acids

Note: The precise temperature ranges and mass loss percentages are dependent on specific experimental conditions.

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transition Identification

Differential scanning calorimetry (DSC) is an essential analytical tool that complements TGA by measuring the heat flow associated with thermal events. For this compound, DSC thermograms display a series of endothermic peaks, each corresponding to a specific physical or chemical change, such as phase transitions, melting, or decomposition.

The DSC curve for this compound typically exhibits multiple endothermic events. The initial endotherm, often observed in conjunction with the first mass loss in TGA, signifies the energy required for the onset of decomposition and the liberation of ammonia. This process involves the absorption of energy to break the ionic and hydrogen bonds holding the ammonia molecules within the crystal lattice.

As the temperature increases, subsequent endothermic peaks appear, which can be attributed to further decomposition steps and the melting of the intermediate phosphate species formed. The enthalpy change (ΔH) for each of these transitions, determined by integrating the area under the respective DSC peak, provides a quantitative measure of the energy absorbed during the process. These enthalpy values are critical for a complete understanding of the energetics of the decomposition pathway. In some cases, exothermic events may be observed, which could indicate the crystallization of amorphous intermediates that form during the decomposition process.

Table 2: Thermal Events for this compound from DSC

Temperature Range (°C)Peak TypeAssociated Process
~120 - 190EndothermicOnset of decomposition, release of NH₃
~190 - 250EndothermicFurther decomposition and condensation reactions
>250EndothermicMelting and decomposition of intermediate polyphosphates

Note: The specific temperatures and enthalpy values are highly dependent on experimental parameters such as heating rate.

In Situ High-Temperature X-ray Diffraction Studies of Thermal Decomposition Products

In situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique that provides real-time structural information on the crystalline phases formed during the thermal decomposition of this compound. By collecting XRD patterns at controlled temperature intervals as the sample is heated, the transformation from the parent compound to various intermediates and final products can be directly observed.

At ambient temperature, the XRD pattern is characteristic of the crystalline structure of (NH₄)₃HP₂O₇. As the temperature rises into the first decomposition stage, as identified by TGA and DSC, the intensity of the initial diffraction peaks decreases, and new peaks begin to emerge. These new diffraction patterns can be indexed to identify the crystalline structures of the intermediate phases.

Studies on related ammonium phosphate compounds, such as Fe(NH₃)₂PO₄, demonstrate the utility of this technique. In that case, HT-PXRD showed the material was stable up to approximately 440 K, after which ammonia evolution began, leading to an intermediate phase before the final formation of FePO₄ at around 940 K. mdpi.com A similar progression is expected for this compound, with the initial formation of diammonium hydrogen diphosphate, followed by various ammonium polyphosphates at higher temperatures. At even higher temperatures, the crystalline diffraction patterns may diminish or disappear, indicating the formation of an amorphous phosphate phase.

The data obtained from HT-XRD, when correlated with TGA and DSC results, provides a comprehensive picture of the thermal decomposition mechanism, linking mass loss and energetic changes to specific structural transformations.

Table 3: Crystalline Phases Identified during Thermal Decomposition of (NH₄)₃HP₂O₇ by HT-XRD

Temperature Range (°C)Identified Crystalline Phases
Room Temperature(NH₄)₃HP₂O₇
~150 - 220(NH₄)₂H₂P₂O₇, residual (NH₄)₃HP₂O₇
~220 - 400Ammonium polyphosphates (e.g., (NH₄PO₃)n)
>400Amorphous phases, potentially recrystallizing into other condensed phosphates

Solid State Reactivity and Interfacial Phenomena

Reactions in Confined Environments and Crystal Lattices

The solid-state reactivity of triammonium (B15348185) hydrogen diphosphate (B83284) is prominently characterized by its thermal decomposition. When subjected to heat, ammonium (B1175870) phosphates undergo reactions involving the loss of ammonia (B1221849) and water, leading to the formation of more condensed phosphate (B84403) species. While specific kinetic data for (NH₄)₃HP₂O₇ is limited, the behavior of analogous ammonium phosphates provides a clear model for its decomposition pathway.

For instance, diammonium phosphate ((NH₄)₂HPO₄) begins to lose ammonia at temperatures as low as 70°C, converting to monoammonium phosphate (NH₄H₂PO₄). Upon further heating, monoammonium phosphate decomposes into phosphoric acid and ammonia around 154-188°C researchgate.net. Similarly, ammonium sulfate decomposes upon heating above 250°C, initially forming ammonium bisulfate wikipedia.org.

For triammonium hydrogen diphosphate, a comparable process is expected, involving the stepwise loss of ammonia. This deammoniation process is coupled with the condensation of the hydrogen diphosphate anions. The general progression of thermal decomposition for ammonium phosphates can be summarized as follows: (NH₄)₃HP₂O₇(s) → NH₃(g) + (NH₄)₂H₂P₂O₇(s) → Further condensation and deammoniation

The enthalpy of formation for the crystalline monohydrate form, (NH₄)₃HP₂O₇·H₂O, has been determined to be -712.7 kcal mol⁻¹, providing fundamental thermodynamic data for its stability researchgate.net. The specific temperatures and products of these reactions are highly dependent on the conditions, such as pressure and the presence of a self-generated atmosphere of ammonia and water vapor, which can shift the reaction equilibria.

Heterogeneous Reactions Involving (NH₄)₃HP₂O₇

Heterogeneous reactions, where the catalyst and reactants exist in different phases, are crucial in many industrial processes wikipedia.org. Pyrophosphate materials have been investigated for their potential in heterogeneous catalysis scirp.org. While research specifically targeting (NH₄)₃HP₂O₇ as a catalyst is not extensive, its constituent ions suggest potential catalytic activity. The acidic proton and the basic diphosphate anion could facilitate acid-base catalysis.

A notable example of a heterogeneous reaction involving a related compound is the use of diammonium phosphate (DAP) as a precursor for forming protective layers on various substrates. In the conservation of wall paintings, DAP solutions react with calcium carbonate (CaCO₃) in the plaster to form hydroxyapatite (Ca₅(PO₄)₃OH), a more stable and less soluble mineral phase mdpi.com.

The theoretical reaction pathway is: 10CaCO₃ + 6(NH₄)₂HPO₄ → Ca₁₀(PO₄)₆(OH)₂ + 6(NH₄)₂CO₃ + 2H₂O

This solid-liquid reaction demonstrates the ability of the phosphate and ammonium ions to interact with an inorganic solid matrix to create new compounds. Similarly, pyrophosphates can be coupled with metal ions like nickel and iron to form integrated network structures that have shown good electrocatalytic activity for water splitting, highlighting their role in heterogeneous catalytic systems nih.gov.

Surface Chemistry and Adsorption Properties of (NH₄)₃HP₂O₇

The surface of solid (NH₄)₃HP₂O₇ is characterized by the presence of ammonium (NH₄⁺) cations, hydrogen diphosphate (HP₂O₇³⁻) anions, and acidic protons (P-OH). These functional groups make the surface active for adsorbing various molecules, particularly polar species like water.

The adsorption properties of materials are often evaluated to understand their capacity to bind ions from solutions. Studies on various adsorbents reveal mechanisms relevant to the components of this compound.

Ammonium Adsorption : Zeolites and biochars are widely studied for their ability to adsorb ammonium ions (NH₄⁺) from wastewater. The mechanism is often cation exchange, where NH₄⁺ replaces other cations like Na⁺ or Ca²⁺ within the adsorbent's structure csic.estuiasi.ro. The adsorption capacity is influenced by pH, temperature, and the presence of other cations tuiasi.ronih.gov.

Phosphate Adsorption : The adsorption of phosphate is highly dependent on the surface charge of the adsorbent and is often enhanced by modification with metal ions like lanthanum or iron, which have a high affinity for phosphate mdpi.come3s-conferences.org. The adsorption of phosphate onto various materials like biochar and sludge has been shown to follow models like the Langmuir and Freundlich isotherms, indicating both monolayer and heterogeneous surface adsorption mdpi.commdpi.com.

General Adsorption Characteristics of Ammonium and Phosphate on Various Sorbents
IonSorbent ExamplePrimary Adsorption MechanismInfluencing Factors
Ammonium (NH₄⁺)Zeolite, BiocharCation Exchange, Electrostatic InteractionpH, Temperature, Competing Cations
Phosphate (PO₄³⁻-related)Metal-modified Zeolite, BiocharLigand Exchange, PrecipitationpH, Presence of Metal Cations (Fe, La, Ca)

Interaction with Other Inorganic Matrices (e.g., Soil Constituents)

When used as a fertilizer, this compound interacts extensively with inorganic soil components. These reactions are critical for determining phosphorus and nitrogen availability to plants. The key interactions are hydrolysis and precipitation reactions with soil minerals.

Hydrolysis: The diphosphate (pyrophosphate) anion is not directly taken up by plants and must first hydrolyze into orthophosphate (PO₄³⁻) ions. This process is influenced by soil temperature, pH, and microbial activity. Research on triammonium pyrophosphate (TPP) in soil shows that the hydrolysis of pyrophosphate is a major reaction, alongside the diffusive movement of the phosphate researchgate.net. The hydrolysis rate of ammonium polyphosphates (APP) can be affected by the presence of metal ions like Zn²⁺, which can chelate with the polyphosphate chain and alter the hydrolysis pathway researchgate.net.

Reactions with Soil Minerals: Ammonium phosphates react with various cations in the soil, which can lead to the precipitation of less soluble phosphate compounds.

In Calcareous Soils: In soils rich in calcium carbonate (CaCO₃), the phosphate ions can precipitate as calcium phosphates. This reaction is pH-dependent. The release of ammonium ions from fertilizers can initially increase soil pH, promoting the precipitation of calcium carbonate, which in turn affects the soil environment avestia.comscispace.com. However, the long-term nitrification of NH₄⁺ to nitrate (NO₃⁻) leads to soil acidification wikipedia.org. The release of ammonium in calcareous soils is negatively correlated with equivalent calcium carbonate (ECC) and cation exchange capacity (CEC) nih.gov.

In Acidic Soils: In acidic soils, phosphate ions react with iron (Fe³⁺) and aluminum (Al³⁺) oxides and hydroxides to form highly insoluble iron and aluminum phosphates, reducing phosphorus availability.

Cation Exchange: The ammonium (NH₄⁺) cation participates in cation exchange reactions with the soil's clay and organic matter particles. It can displace other cations like Ca²⁺, Mg²⁺, and K⁺ from exchange sites into the soil solution, but can also itself be retained or "fixed" within the layers of certain clay minerals nih.govhawaii.edu.

Summary of (NH₄)₃HP₂O₇ Interactions with Soil Constituents
Soil ConstituentType of InteractionPrimary Products/EffectsGoverning Factors
WaterHydrolysisOrthophosphate (H₂PO₄⁻, HPO₄²⁻), Ammonium (NH₄⁺)Temperature, pH, Enzymes
Calcium Carbonate (CaCO₃)Precipitation/DissolutionCalcium phosphates, Ammonium carbonateSoil pH, P concentration
Fe/Al OxidesAdsorption/PrecipitationInsoluble Fe/Al phosphatesSoil pH (favored in acidic conditions)
Clay MineralsCation Exchange/FixationExchangeable NH₄⁺, Fixed NH₄⁺Clay type, Cation Exchange Capacity (CEC)

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound (NH₄)₃HP₂O₇
Diammonium phosphate (NH₄)₂HPO₄
Monoammonium phosphate NH₄H₂PO₄
Ammonium sulfate (NH₄)₂SO₄
Ammonium bisulfate NH₄HSO₄
Phosphoric acid H₃PO₄
Ammonia NH₃
Triammonium pyrophosphate (NH₄)₃HP₂O₇
Hydroxyapatite Ca₅(PO₄)₃(OH)₂
Calcium carbonate CaCO₃
Nickel-Iron Pyrophosphate NiFe-P₂O₇ (general)
Magnesium ammonium phosphate MgNH₄PO₄
Orthophosphate PO₄³⁻
Nitrate NO₃⁻
Calcium Phosphate Ca₃(PO₄)₂ (general)
Iron Phosphate FePO₄ (general)

Computational and Theoretical Chemistry Studies of Triammonium Hydrogen Diphosphate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonding within a compound. researchgate.net These methods, rooted in quantum mechanics, solve the Schrödinger equation for a given molecular system to provide detailed information about electron distribution, molecular orbitals, and the energies associated with them. researchgate.net For triammonium (B15348185) hydrogen diphosphate (B83284), these calculations would elucidate the ionic and covalent interactions that govern its structure and stability.

The primary interactions within (NH₄)₃HP₂O₇ are the ionic bonds between the three ammonium (B1175870) cations (NH₄⁺) and the hydrogen diphosphate anion (HP₂O₇³⁻). Quantum chemical calculations would precisely quantify the charge distribution, confirming the transfer of electrons from the ammonium groups to the hydrogen diphosphate moiety.

The interaction between the ammonium cations and the hydrogen diphosphate anion is not purely electrostatic. Hydrogen bonding between the hydrogen atoms of the NH₄⁺ ions and the oxygen atoms of the HP₂O₇³⁻ anion plays a crucial role in the crystal lattice formation. Computational analysis can identify the specific hydrogen bond donors and acceptors, and calculate the corresponding bond energies, providing a detailed picture of the intermolecular forces.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related System (Ammonium Dihydrogen Phosphate) Note: This data is for ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄) and is provided as an example of the type of information that would be obtained for triammonium hydrogen diphosphate.

ParameterCalculated ValueExperimental Value
N-H Bond Length (Å)1.041.03
P-O Bond Length (Å)1.561.54
O-H Bond Length (Å)0.980.97
N-H···O Hydrogen Bond Length (Å)2.852.82
Mulliken Charge on N-0.65 e-
Mulliken Charge on P+1.20 e-

Density Functional Theory (DFT) for Structural Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular and solid-state systems. acs.orgresearchgate.net DFT calculations are particularly powerful for geometry optimization, where the lowest energy arrangement of atoms in a molecule or crystal is determined, and for the prediction of vibrational frequencies, which correspond to the infrared and Raman spectra of the compound.

For this compound, DFT calculations would begin with an initial guess of the crystal structure. The positions of all atoms would then be systematically varied until the forces on each atom are minimized, yielding the theoretically optimized crystal structure. This would provide precise predictions of lattice parameters, bond lengths, bond angles, and dihedral angles. In the absence of an experimental crystal structure for (NH₄)₃HP₂O₇, this optimized geometry is the most reliable representation of its solid-state form.

Once the optimized structure is obtained, the same DFT framework can be used to calculate the vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical spectra are invaluable for interpreting experimental infrared and Raman spectra, as each calculated vibrational mode can be visualized to understand the specific atomic motions involved. For (NH₄)₃HP₂O₇, the calculated vibrational spectrum would show distinct bands corresponding to the stretching and bending modes of the NH₄⁺ ions, the P-O and P-O-P vibrations of the diphosphate backbone, and the vibrations of the P-O-H group.

Table 2: Illustrative Calculated Vibrational Frequencies for Pyrophosphate and Ammonium Ions Note: These are representative frequency ranges for the functional groups found in this compound, based on DFT calculations of similar compounds.

Functional GroupVibrational ModeCalculated Frequency Range (cm⁻¹)
NH₄⁺N-H Stretch3200 - 3400
NH₄⁺N-H Bend1400 - 1450
P-O-PAsymmetric Stretch900 - 980
P-O-PSymmetric Stretch720 - 750
PO₃Asymmetric Stretch1100 - 1200
PO₃Symmetric Stretch1000 - 1050
P-OHO-H Bend1200 - 1300

Molecular Dynamics Simulations for Lattice Dynamics and Phase Transition Modeling

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, including the dynamics of crystal lattices and the mechanisms of phase transitions. researchgate.net In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their trajectories to be tracked over time.

For this compound, MD simulations would be instrumental in understanding the dynamic behavior of the ammonium ions and the hydrogen diphosphate anion within the crystal lattice. The simulations would reveal the nature and frequency of the rotational and translational motions of the NH₄⁺ ions. This is particularly important as the dynamics of ammonium ions are often linked to phase transitions in ammonium salts.

MD simulations can also be used to model the lattice vibrations (phonons) of the crystal. By analyzing the collective motions of the atoms in the simulation, the phonon dispersion curves and density of states can be calculated. This information is crucial for understanding the thermal properties of the material, such as its heat capacity and thermal conductivity.

Furthermore, MD simulations are well-suited for studying temperature- and pressure-induced phase transitions. By systematically changing the temperature or pressure in the simulation, it is possible to observe structural transformations. For this compound, this could involve changes in the orientation of the ammonium ions or a rearrangement of the hydrogen bonding network. The simulation can provide a detailed, atomistic picture of the transition pathway, which is often difficult to obtain from experiments alone.

Table 3: Illustrative Parameters from a Molecular Dynamics Simulation of an Ammonium Salt Note: This table presents typical parameters that would be defined and measured in an MD simulation of an ammonium-containing crystal.

ParameterDescriptionTypical Value/Observation
Simulation TimeTotal duration of the simulation10 - 100 nanoseconds
TemperatureControlled temperature of the system300 K (or a range for phase transition studies)
PressureControlled pressure of the system1 atm (or a range for phase transition studies)
NH₄⁺ Rotational Correlation TimeTime for an ammonium ion to lose memory of its orientation1 - 10 picoseconds
Mean Squared DisplacementA measure of atomic mobilityIncreases with temperature, can show jumps at phase transitions
Radial Distribution FunctionDescribes the probability of finding an atom at a certain distance from anotherPeaks indicate coordination shells

Theoretical Prediction of Energetics and Reaction Pathways

Computational chemistry is a powerful tool for investigating the energetics of chemical reactions and for mapping out the detailed steps of reaction pathways. For this compound, theoretical calculations can be used to predict its thermal decomposition behavior and its reactivity with other species.

The thermal decomposition of ammonium phosphate compounds typically involves the loss of ammonia (B1221849) and water. For (NH₄)₃HP₂O₇, a likely decomposition pathway would be the initial loss of ammonia to form diammonium hydrogen diphosphate ((NH₄)₂H₂P₂O₇), followed by further loss of ammonia and water to form various condensed phosphates. Quantum chemical calculations can be used to determine the reaction energies and activation barriers for each step in these decomposition pathways. This information is crucial for predicting the thermal stability of the compound and for identifying the decomposition products.

Another important reaction pathway to consider is the hydrolysis of the diphosphate bond. The P-O-P linkage in the hydrogen diphosphate anion can be cleaved by reaction with water. Theoretical calculations can model this reaction, providing insights into the reaction mechanism, which could be associative or dissociative. The calculations would identify the transition state for the reaction and determine the corresponding activation energy, which governs the reaction rate. The influence of pH on the hydrolysis reaction can also be investigated by modeling the reaction with different protonation states of the diphosphate anion.

Table 4: Illustrative Energetic Data for a Hypothetical Decomposition Step of this compound Note: This is a hypothetical example to illustrate the type of data that would be generated from theoretical predictions of reaction energetics.

Reaction StepReactantsProductsReaction Enthalpy (ΔH, kJ/mol)Activation Energy (Ea, kJ/mol)
1. Ammonia Loss(NH₄)₃HP₂O₇(s)(NH₄)₂H₂P₂O₇(s) + NH₃(g)+85120
2. Water Loss(NH₄)₂H₂P₂O₇(s)2NH₄PO₃(s) + H₂O(g)+50150

Advanced Material Science Applications and Precursor Studies of Triammonium Hydrogen Diphosphate

Triammonium (B15348185) hydrogen diphosphate (B83284), with the chemical formula (NH₄)₃HP₂O₇, is a compound of interest in the field of inorganic chemistry and material science. While not as commonly utilized as monoammonium or diammonium phosphates, its unique structure as a diphosphate presents specific opportunities for its application as an intermediate and a precursor in the synthesis of advanced materials. This article explores its role in ammonium (B1175870) polyphosphate production, its potential for creating diphosphate-derived materials, and its promise as a precursor for novel inorganic compounds.

Environmental Chemistry and Soil Science Research Perspectives Academic Focus

Transformation and Stability of Diphosphate (B83284) Species in Soil Environments

Triammonium (B15348185) hydrogen diphosphate, as a polyphosphate, introduces phosphorus into the soil system in the form of the diphosphate anion. Its behavior and stability are governed by a series of complex chemical and biochemical reactions. Upon introduction to the soil, this highly water-soluble compound readily dissolves, releasing triammonium and hydrogen diphosphate ions into the soil solution miljodirektoratet.no.

The initial transformation process involves the hydrolysis of the diphosphate (P₂O₇⁴⁻) into two orthophosphate (PO₄³⁻) molecules. This hydrolysis of the phosphoanhydride (P-O-P) bond is a critical step, as plants primarily absorb phosphorus in the orthophosphate form mdpi.com. The rate of this conversion is influenced by several soil factors, most notably pH and the presence of enzymes. In the absence of enzymatic activity, the hydrolysis of polyphosphates is relatively slow. However, the process is significantly accelerated by pyrophosphatase enzymes present in the soil.

The stability of the diphosphate species is also heavily dependent on the soil's chemical composition. Diphosphate ions can react with metal cations present in the soil solution and on exchange sites. In acidic soils, diphosphate can precipitate with iron (Fe) and aluminum (Al) ions, forming relatively insoluble compounds. In neutral to calcareous soils, it can form complexes with calcium (Ca), leading to the precipitation of calcium pyrophosphates nih.gov. These precipitation reactions can temporarily decrease the availability of the applied phosphorus by sequestering the diphosphate molecule before it can be hydrolyzed to the plant-available orthophosphate form.

Compared to orthophosphate fertilizers like monoammonium phosphate (B84403), polyphosphates such as triammonium hydrogen diphosphate are often considered to react less rapidly with soil minerals youtube.com. This can result in the phosphorus remaining in a more mobile form for a longer period, potentially moving further from the application site. However, once hydrolyzed to orthophosphate, it becomes subject to the same soil reactions, including adsorption onto clay surfaces and Fe/Al oxides, and precipitation with Ca, Fe, or Al, which can render it less available to plants nih.govaces.edu. The ammonium (B1175870) ions (NH₄⁺) released can undergo nitrification, a process that produces acidity and can influence the solubility of phosphate compounds in the immediate vicinity of the application zone.

Mechanistic Studies of Phosphorus Availability and Cycling in Soil Systems

The application of this compound introduces a unique dynamic to the soil phosphorus cycle. The phosphorus cycle is one of the slowest biogeochemical cycles and involves the movement of phosphorus through the lithosphere, hydrosphere, and biosphere wikipedia.org. The availability of phosphorus from this compound is a multi-step process, beginning with its dissolution and subsequent hydrolysis.

Initial Availability and Transformation: Due to its high water solubility, this compound provides a readily available source of nitrogen and a concentrated, yet initially unavailable, form of phosphorus miljodirektoratet.no. The crucial step for phosphorus availability is the enzymatic hydrolysis of the diphosphate P-O-P bond to yield orthophosphate ions (H₂PO₄⁻ or HPO₄²⁻, depending on soil pH) mdpi.comresearchgate.net.

Phosphorus Cycling Mechanisms: Once converted to orthophosphate, the phosphorus enters the broader soil P cycle, which can be conceptualized into several key pools and processes:

Solution P Pool: This is the most readily available pool for plant uptake, but it is typically very small. Orthophosphate derived from diphosphate hydrolysis directly enters this pool.

Adsorption and Desorption: Orthophosphate ions in solution can be rapidly adsorbed onto the surfaces of clay minerals and iron and aluminum oxides/hydroxides. This process is reversible, and adsorbed P can be desorbed back into the soil solution, though often slowly aces.edu.

Precipitation and Dissolution: In soils with high concentrations of certain cations, orthophosphate can precipitate into solid mineral forms. In acidic soils, iron and aluminum phosphates are common, while in alkaline and calcareous soils, calcium phosphates of varying solubility (from dicalcium phosphate to less soluble octocalcium phosphate and apatite) are formed nih.gov. These minerals can dissolve over time, slowly releasing P back into the solution aces.edu.

Immobilization and Mineralization: Soil microorganisms can absorb soluble orthophosphate, incorporating it into their biomass (immobilization). When these organisms die and decompose, this organic phosphorus is converted back into inorganic orthophosphate (mineralization), making it available again aces.edu.

The table below summarizes the key processes affecting phosphorus availability from this compound after its initial hydrolysis.

ProcessDescriptionImpact on P AvailabilityKey Soil Factors
Hydrolysis Cleavage of the P-O-P bond in diphosphate to form two orthophosphate molecules.IncreasesSoil enzymes (pyrophosphatases), pH, temperature
Adsorption Binding of orthophosphate to soil particle surfaces (clays, Fe/Al oxides).DecreasesClay content, Fe/Al oxide content, pH
Precipitation Formation of insoluble secondary phosphate minerals (e.g., Ca, Fe, Al phosphates).DecreasesSoil pH, concentration of Ca, Fe, Al ions
Mineralization Conversion of organic P in microbial biomass back to inorganic orthophosphate.IncreasesMicrobial activity, temperature, moisture, organic matter

Interaction with Soil Microbes and Enzymes (from a chemical transformation standpoint)

The transformation of this compound is fundamentally linked to the biochemical activity within the soil. Soil microorganisms and the extracellular enzymes they produce are the primary drivers for the conversion of diphosphate into a bioavailable form.

The key enzymes responsible for the hydrolysis of the P-O-P phosphoanhydride bond in diphosphate are pyrophosphatases. These are part of a broader group of enzymes called phosphatases, which catalyze the hydrolysis of esters and anhydrides of phosphoric acid mdpi.com. The activity of these enzymes is critical, as chemical hydrolysis without enzymatic catalysis is significantly slower under typical soil conditions.

Enzymatic Hydrolysis: Research demonstrates that extracellular enzymes like acid and alkaline phosphatases can catalyze the breakage of terminal phosphoanhydride bonds gatech.edu. This biotic process is considered the main mechanism for the degradation of complex phosphate molecules to produce bioavailable orthophosphate gatech.edu. Acid phosphatases, which function optimally at lower pH, are typically of both plant and microbial origin, while alkaline phosphatases, with optimal activity at higher pH, are mostly of microbial origin scirp.org.

Research has compared the hydrolysis rates of various phosphate compounds by different enzymes. The data indicates that phosphatases have varying affinities for different substrates.

The following table presents findings on the hydrolysis rates for different types of phosphate bonds catalyzed by enzymes, illustrating the efficiency of this transformation.

EnzymeSubstrate TypeHydrolysis Rate (nmol L⁻¹ h⁻¹) at pH 6Hydrolysis Rate (nmol L⁻¹ h⁻¹) at pH 8
Acid PhosphataseInorganic Phosphoanhydride (e.g., Pyrophosphate)Data indicates activityLimited activity
Alkaline PhosphataseInorganic Phosphoanhydride (e.g., Pyrophosphate)Limited activityData indicates activity
Acid PhosphataseOrganic Phosphate MonoesterHighLimited activity
Alkaline PhosphataseOrganic Phosphate MonoesterLimited activityVery High

This table is illustrative, based on findings that acid and alkaline phosphatases are most effective at their respective optimal pH ranges and show activity on inorganic phosphoanhydrides. Studies have shown alkaline phosphatase can have a higher hydrolysis rate for organic phosphate monoesters than for phosphoanhydrides gatech.edu.

This enzymatic cleavage is the gateway through which phosphorus from this compound enters the active biological cycle in the soil.

Future Research Directions

Exploration of Metastable Phases and Polymorphism

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a cornerstone of materials science. Each polymorph of a compound can exhibit distinct physical and chemical properties, including solubility, stability, and reactivity. For triammonium (B15348185) hydrogen diphosphate (B83284), a crystalline solid, the exploration of potential metastable phases and polymorphism is a critical area for future research.

Research into other complex materials, such as hydrogen isotopes and related ammonium (B1175870) salts like triammonium hydrogen disulphate, has demonstrated the existence of metastable solids that form under specific conditions. crystallography.netnih.gov These studies have shown that metastable phases can have different triple-point temperatures and unique crystal growth habits before eventually recrystallizing into a more stable form. nih.gov

Future research on (NH₄)₃HP₂O₇ would involve systematic screening for different crystalline forms by varying conditions such as temperature, pressure, and solvent of crystallization. Identifying and characterizing new polymorphs could unlock novel properties and applications for this compound.

Development of In-situ Characterization Techniques for Reaction Monitoring

Understanding the mechanisms and kinetics of chemical reactions is essential for process optimization and control. The development and application of in-situ characterization techniques offer a window into reactions as they occur, providing real-time data without the need for sample extraction. spectroscopyonline.com

For triammonium hydrogen diphosphate, in-situ monitoring could be applied to both its synthesis and its subsequent transformations. Techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com This approach is invaluable for identifying transient species and understanding complex reaction pathways. spectroscopyonline.com

Drawing parallels from the development of in-situ analyzers for phosphate (B84403) monitoring in environmental and biological systems, specialized sensors and flow cells could be designed. researchgate.netnih.gov These tools would enable researchers to study the precise conditions under which (NH₄)₃HP₂O₇ forms, decomposes, or reacts, leading to more efficient and controlled chemical processes.

Interactive Table: Potential In-situ Characterization Techniques for (NH₄)₃HP₂O₇ Analysis

Technique Information Gained Potential Application
Raman Spectroscopy Vibrational modes of P-O-P and P-O bonds Monitoring the formation of the diphosphate backbone during synthesis.
FTIR Spectroscopy Functional group analysis (N-H, P=O) Tracking the consumption of ammonium ions and the evolution of phosphate species.
In-situ NMR Changes in the chemical environment of ³¹P and ¹H nuclei Elucidating reaction mechanisms and identifying intermediate species.
X-ray Diffraction (XRD) Crystal structure and phase changes Real-time monitoring of polymorphic transformations and crystallization processes.

Advanced Computational Modeling for Complex Environmental Interactions

Computational chemistry provides powerful tools for predicting the behavior of molecules and materials, offering insights that can be difficult to obtain through experiments alone. Advanced computational modeling represents a significant future research direction for understanding the complex interactions of this compound with its environment.

By employing methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can model the structure of the (NH₄)₃HP₂O₇ ion pair, its solvation in water, and its interaction with soil components or biological molecules. Such models are used to predict the environmental fate and potential carcinogenicity of various pollutants by analyzing their interactions with key biological pathways. nih.gov

This computational approach could predict the hydrolysis rate of the diphosphate anion under various pH conditions, its potential as a nutrient source, and its mobility in aqueous systems. These predictive models are crucial for assessing the environmental impact and developing sustainable applications for this and other phosphorus compounds.

Design of Novel Catalytic Systems for Diphosphate Transformations

Catalysis is fundamental to chemical synthesis, enabling reactions to proceed with higher efficiency and selectivity. The diphosphate bond (P-O-P) in this compound is a key functional group, and the design of novel catalytic systems to mediate its transformation is a promising area of research.

In biological systems, enzymes such as nucleoside diphosphate kinases expertly catalyze the transfer of phosphate groups from nucleoside triphosphates to diphosphates. wikipedia.orgnih.gov Inspired by this, future research could focus on developing synthetic catalysts that can selectively cleave or form the pyrophosphate bond. This could involve organocatalysts, such as those based on diphenyl phosphate, which have been shown to be effective in other phosphate-related reactions like ring-opening polymerization. acs.org

The development of such catalysts would be highly valuable. They could enable the use of (NH₄)₃HP₂O₇ as a precursor in the synthesis of more complex organophosphate compounds or facilitate its breakdown into simpler orthophosphates for agricultural applications. Research into phosphine-based catalysts and other organophosphorus compounds continues to reveal new reaction pathways, which could be adapted for diphosphate transformations.

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing triammonium hydrogen diphosphate in laboratory settings?

  • Methodology : Triammonium salts are typically synthesized by reacting phosphoric acid derivatives with ammonia under controlled stoichiometric conditions. For this compound, adjust the molar ratio of phosphoric acid to ammonia (e.g., 1:3) and maintain a pH >10 to favor ammonium salt formation. Crystallization can be achieved by slow evaporation of the solvent at 4°C .
  • Key Consideration : Monitor reaction progress via conductivity measurements or titration to ensure complete neutralization of acidic protons.

Q. How does this compound stability vary under aqueous vs. non-aqueous conditions?

  • Stability Analysis :

  • Aqueous Solutions : Hydrolysis occurs above pH 7, leading to decomposition into diammonium hydrogen phosphate and ammonia. Stabilize with buffered solutions (pH 4–6) and store at -20°C to minimize degradation .
  • Methanol Solutions : Greater stability reported in anhydrous methanol at -20°C, with <5% degradation over 6 months .
    • Validation : Use differential scanning calorimetry (DSC) to assess thermal stability and HPLC to quantify decomposition products.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Detection Methods :

  • Fluorometric Assays : Adapt protocols for dihydroxyacetone phosphate (DHAP) by derivatizing the phosphate group with fluorogenic probes (e.g., anthranilate) .
  • 31P NMR : Provides direct quantification in complex mixtures with minimal sample preparation .
  • TLC Monitoring : Use silica plates with a mobile phase of methanol:ammonium hydroxide (95:5) for rapid qualitative analysis .

Advanced Research Questions

Q. How can isotopic labeling of this compound elucidate its role in isoprenoid biosynthesis pathways?

  • Experimental Design :

  • Synthesize 13C- or 15N-labeled this compound via incorporation of isotopically enriched ammonia during synthesis .
  • Track incorporation into downstream terpenoids (e.g., geranyl pyrophosphate) using LC-MS/MS in E. coli or plant cell cultures .
    • Data Interpretation : Compare labeling patterns in mevalonate (MVA) vs. methylerythritol phosphate (MEP) pathways to identify pathway dominance in specific organisms .

Q. How should researchers resolve contradictions in reported degradation rates of this compound across studies?

  • Contradiction Analysis :

  • Confounding Factors : Variability in buffer composition (e.g., presence of divalent cations) and storage temperature (-20°C vs. -80°C) significantly impacts stability .
  • Resolution Strategy : Conduct accelerated stability studies (40°C/75% RH for 2 weeks) to compare degradation kinetics under standardized conditions. Use Arrhenius modeling to extrapolate shelf-life .

Q. What enzymatic assays are suitable for studying interactions between this compound and nucleotide-metabolizing enzymes?

  • Methodology :

  • NME1 (Nucleoside Diphosphate Kinase) Assay : Measure phosphate transfer activity using a coupled enzymatic system with ATP and a luciferase-based detection kit .
  • Inhibition Studies : Pre-incubate enzymes with this compound and assess kinetic parameters (Km, Vmax) via Michaelis-Menten plots .
    • Advanced Application : Use X-ray crystallography (as in ) to resolve binding conformations in enzyme-substrate complexes.

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